1-Nitrosocyclohexyl acetate is synthesized from cyclohexanone oxime through oxidation processes. It falls under the category of acyloxy nitroso compounds, which are characterized by their ability to release HNO upon hydrolysis. This compound has been studied for its chemical behavior and biological effects, particularly regarding its interactions with various biological targets .
The synthesis of 1-nitrosocyclohexyl acetate typically involves the oxidation of cyclohexanone oxime using lead tetraacetate. This reaction yields the desired nitroso compound through a series of mechanistic steps that include the formation of an intermediate that subsequently decomposes to release HNO .
The synthesis can be summarized in the following steps:
The yield and purity of the final product are typically assessed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry .
The molecular formula for 1-nitrosocyclohexyl acetate is CHNO. Its structure consists of a cyclohexyl group attached to an acetate moiety with a nitroso functional group. The key structural features include:
Spectroscopic data indicates characteristic absorption bands in infrared spectroscopy, with notable peaks corresponding to carbonyl (C=O) and nitroso (N=O) groups, affirming its structural integrity .
1-Nitrosocyclohexyl acetate undergoes hydrolysis in aqueous environments, leading to the generation of HNO. The reaction can be represented as follows:
The kinetics of this reaction show that 1-nitrosocyclohexyl acetate has a half-life of approximately 800 to 890 minutes at neutral pH, indicating a slow release profile that is beneficial for sustained pharmacological effects .
Additionally, minimal amounts of nitric oxide (NO) are produced during this process, which is advantageous for reducing potential side effects associated with NO donors .
The mechanism by which 1-nitrosocyclohexyl acetate exerts its biological effects primarily involves the release of HNO, which interacts with various cellular targets. Upon hydrolysis, HNO acts as a signaling molecule that can modulate vascular tone by inducing vasorelaxation and inhibiting platelet aggregation.
Research indicates that HNO can enhance the activity of cGMP-dependent protein kinase I-alpha by forming disulfide bonds within its structure, thereby promoting vasodilation in blood vessels . This action is crucial for its therapeutic potential in treating cardiovascular diseases.
The slow hydrolysis rate at physiological pH allows for prolonged action compared to other nitroxyl donors, making it an attractive candidate for therapeutic applications .
1-Nitrosocyclohexyl acetate has been extensively studied for its potential applications in cardiovascular medicine due to its vasorelaxant properties. Some notable uses include:
1-Nitrosocyclohexyl acetate (NCA) functions as a long-acting nitroxyl (HNO) donor, inducing potent vasodilation through soluble guanylyl cyclase (sGC) activation. In isolated murine aortic rings, NCA elicits concentration-dependent relaxation (EC₅₀ = 4.4 µM) that remains unaffected by endothelial denudation or nitric oxide (NO) scavengers like cPTIO. This confirms its endothelium-independent mechanism. The vasodilatory response is significantly inhibited by the sGC blocker ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), establishing sGC as the primary molecular target [1] [3].
Activation of sGC by NCA-derived HNO increases cyclic guanosine monophosphate (cGMP) production, which modulates vascular tone by reducing intracellular calcium levels in smooth muscle cells. This pathway is further validated by NCA's ability to suppress thromboxane A₂-induced platelet aggregation in a cGMP-dependent manner [1] [2]. Unlike classical NO donors, NCA exhibits superoxide resistance due to HNO's preferential reaction with thiols rather than reactive oxygen species, making it effective in oxidative stress-rich environments like atherosclerosis [1] [9].
Table 1: Key Characteristics of NCA-Mediated Vasodilation
Property | Observation | Significance |
---|---|---|
EC₅₀ | 4.4 µM (aortic rings) | Potent vasodilator |
Endothelium Dependence | No | Effective in endothelial dysfunction |
sGC Involvement | Inhibited by ODQ | Primary mechanism via cGMP elevation |
NO Scavenger Sensitivity | Insensitive to cPTIO | Distinct from NO donors |
NCA’s vasorelaxant effects involve synergistic interactions with voltage-dependent K⁺ (Kv) channels and calcitonin gene-related peptide (CGRP) receptors. Pharmacological inhibition of Kv channels with 4-aminopyridine (4-AP) reduces NCA-induced vasodilation by >50%, indicating that K⁺ efflux hyperpolarizes vascular smooth muscle cells, closing voltage-gated calcium channels [1]. In contrast, ATP-sensitive (KATP) and large-conductance Ca²⁺-activated K⁺ (BKCa) channel blockers (glibenclamide and iberiotoxin, respectively) do not alter NCA’s efficacy, confirming selectivity for Kv channels [1] [3].
CGRP receptor antagonism with CGRP₈–₃₇ also attenuates NCA’s effects. This is linked to HNO’s ability to directly activate CGRP receptors on sensory neurons, triggering vasodilatory signaling. Molecular studies reveal differential CGRP receptor expression in vascular beds: Coronary arteries predominantly express the canonical receptor (CLR/RAMP1), while meningeal arteries express both CLR/RAMP1 and adrenomedullin receptors (CLR/RAMP2). This explains tissue-specific responses to CGRP modulation [1] [7].
Table 2: Pharmacological Blockers of NCA-Induced Vasodilation
Inhibitor | Target | Effect on NCA Vasodilation | Implication |
---|---|---|---|
4-AP | Kv channels | >50% Inhibition | Hyperpolarization critical for relaxation |
CGRP₈–₃₇ | CGRP receptors | Significant inhibition | Neurogenic vasodilation involvement |
ODQ | sGC | Near-complete inhibition | cGMP pathway essential |
Glutathione (GSH) | HNO scavenger | Complete abolition | Confirms HNO as active species |
NCA demonstrates preserved efficacy in disease models with vascular dysfunction. In apolipoprotein E-deficient (ApoE⁻/⁻) mice—a model of advanced atherosclerosis—NCA-induced vasodilation in aortic rings mirrors responses in wild-type (WT) mice (EC₅₀ ≈ 4.4 µM in both). This contrasts with some NO donors, which show impaired efficacy in atherosclerotic vessels due to superoxide-mediated inactivation [1] [2] [4].
The pathology resistance of NCA arises from HNO’s biochemical properties:
Table 3: NCA Efficacy in Murine Vascular Models
Model | Vascular Response | EC₅₀ (µM) | Key Mechanism |
---|---|---|---|
Wild-Type Mice | Concentration-dependent relaxation | 4.4 | sGC activation, Kv channel modulation |
ApoE⁻/⁻ Mice | Unimpaired relaxation | 4.4 | Sustained cGMP elevation despite oxidative stress |
Endothelial-Denuded | Full efficacy maintained | 4.4 | Confirmed endothelium independence |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6